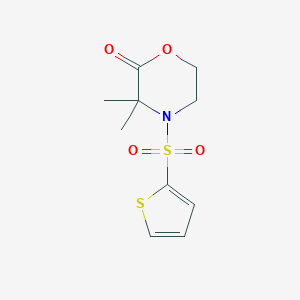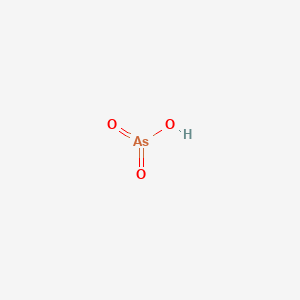
3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone, also known as SU6656, is a potent and selective inhibitor of Src family kinases. It was first synthesized in 1999 by researchers at Sugen Inc. and has since been used extensively in scientific research to study the role of Src family kinases in cellular signaling pathways.
作用機序
3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone works by binding to the ATP-binding site of Src family kinases, thereby preventing their activation and downstream signaling. This inhibition can lead to a variety of cellular effects, including decreased cell proliferation, increased apoptosis, and altered cell migration and adhesion.
生化学的および生理学的効果
Studies have shown that 3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone can inhibit the growth and survival of a variety of cancer cell lines, including breast, colon, and lung cancer. Additionally, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. 3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone has also been shown to have anti-inflammatory effects, making it a potential therapy for inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One advantage of using 3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone in lab experiments is its high potency and selectivity for Src family kinases. This allows researchers to specifically target these kinases without affecting other cellular processes. However, one limitation of 3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone is its relatively short half-life, which can make it difficult to maintain effective concentrations over extended periods of time.
将来の方向性
There are several potential future directions for research involving 3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone. One area of interest is the development of combination therapies that target both Src family kinases and other signaling pathways involved in cancer progression. Additionally, researchers are exploring the use of 3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone in combination with other drugs to enhance its efficacy and overcome potential resistance mechanisms. Finally, there is ongoing research into the development of new inhibitors that are more potent and have longer half-lives than 3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone.
合成法
The synthesis of 3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone involves several steps, including the reaction of 2-chloro-4,5-dimethylthiophene with sodium hydride to form the corresponding thiolate. This thiolate is then reacted with 2-bromoethylmorpholine to form the desired product.
科学的研究の応用
3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone has been used extensively in scientific research to study the role of Src family kinases in cellular signaling pathways. These kinases are involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival. By inhibiting these kinases, researchers can gain insights into the underlying mechanisms of these processes and potentially develop new therapies for diseases such as cancer.
特性
製品名 |
3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone |
|---|---|
分子式 |
C10H13NO4S2 |
分子量 |
275.3 g/mol |
IUPAC名 |
3,3-dimethyl-4-thiophen-2-ylsulfonylmorpholin-2-one |
InChI |
InChI=1S/C10H13NO4S2/c1-10(2)9(12)15-6-5-11(10)17(13,14)8-4-3-7-16-8/h3-4,7H,5-6H2,1-2H3 |
InChIキー |
NYTUQTCTXLQSMH-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)OCCN1S(=O)(=O)C2=CC=CS2)C |
正規SMILES |
CC1(C(=O)OCCN1S(=O)(=O)C2=CC=CS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B241013.png)

![2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241016.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)
![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)



![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)
![2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid](/img/structure/B241060.png)
